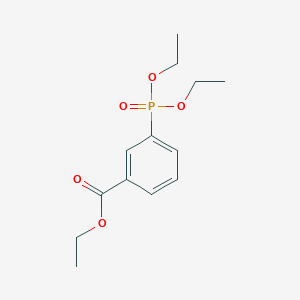

Ethyl 3-(diethoxyphosphoryl)benzoate

Description

Evolution of Organophosphorus Chemistry with Aromatic Scaffolds

The field of organophosphorus chemistry, which studies organic compounds containing carbon-phosphorus bonds, has a rich history. Early methods for the formation of the crucial C–P bond included the Michaelis-Arbuzov reaction, a process that typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.netnih.gov However, applying these conditions to form a direct bond to an aromatic ring (a C(sp²)-P bond) was often challenging and required harsh reaction conditions. organic-chemistry.org

A significant leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions. The Hirao reaction, which utilizes palladium catalysts to couple aryl halides with dialkyl phosphites, marked a pivotal moment in the synthesis of aryl phosphonates. researchgate.netnih.gov This development dramatically expanded the accessibility and structural diversity of aryl phosphonates, allowing for their synthesis under milder conditions and with greater functional group tolerance. organic-chemistry.orgresearchgate.net Modern methods continue to refine this approach, employing various palladium, nickel, and copper catalysts to efficiently construct the C–P bond, making a wide array of substituted aryl phosphonates readily available for synthetic applications. organic-chemistry.orgnih.gov

Significance of Ester and Phosphonate (B1237965) Functionalities in Molecular Design

The molecular architecture of compounds like Ethyl 3-(diethoxyphosphoryl)benzoate is defined by two key functional groups: the phosphonate ester and the carboxylate ester. Each imparts distinct and valuable properties that are highly sought after in molecular design, particularly in medicinal chemistry and materials science.

The phosphonate group (–PO(OR)₂) is a cornerstone of bioisosteric replacement. It serves as a stable, non-hydrolyzable mimic of the phosphate (B84403) group (–OPO(OR)₂), a ubiquitous moiety in biological systems. frontiersin.orgnih.gov The replacement of a labile P–O bond with a robust P–C bond renders phosphonate-containing molecules resistant to enzymatic cleavage, enhancing their metabolic stability. nih.gov Furthermore, the phosphonate group can act as a bioisostere for a carboxylate group, mimicking its charge and geometry, which is a valuable strategy in designing enzyme inhibitors. nih.gov Its ability to chelate metal ions also makes it useful in the development of bone-targeting drugs and materials with unique coordination properties. wikipedia.orgresearchgate.net

Research Perspectives on this compound

This compound emerges as a valuable building block, combining the advantageous features of both the aryl phosphonate and the benzoate (B1203000) ester within a single, synthetically versatile scaffold.

This compound belongs to the family of 3-substituted aryl phosphonates. The meta-substitution pattern on the benzene (B151609) ring is significant, as it influences the molecule's electronic properties and the regioselectivity of subsequent reactions. This specific arrangement of functional groups makes it an attractive platform for creating highly functionalized aromatic systems that would be challenging to synthesize through other methods. nih.gov The presence of the ester group provides an additional point for chemical manipulation, while the diethoxyphosphoryl group can act as a directing group or be transformed into other phosphorus-containing functionalities. nih.gov

The primary route to synthesizing compounds like this compound is through palladium-catalyzed C-P cross-coupling reactions. This method has been demonstrated to be highly efficient for its close analog, mthis compound. The synthesis involves the reaction of ethyl 3-bromobenzoate with diethyl phosphonate in the presence of a palladium catalyst and a base. This robust and high-yielding reaction provides reliable access to the target molecule.

One of the most compelling applications of 3-substituted aryl phosphonates like this compound is their use in regioselective C-H functionalization reactions. Research has shown that these compounds are excellent substrates for iridium-catalyzed C-H borylation. In this transformation, a boron-containing group is selectively installed onto the aromatic ring. Due to the directing influence of the substituents, the borylation occurs with high regioselectivity, affording the corresponding meta-phosphonate substituted arylboronic esters as the sole product.

This borylated intermediate is exceptionally valuable as it can then participate in a wide range of subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This two-step sequence allows for the efficient construction of diverse biarylmonophosphonates, demonstrating the synthetic power of this compound as a versatile building block in modern organic chemistry.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | Liquid |

| Diethyl phosphonate | C₄H₁₁O₃P | 138.10 | Colorless liquid |

| This compound | C₁₃H₁₉O₅P | 286.26 | - |

Note: Properties are based on typical literature values.

Table 2: Key Synthetic Reactions

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Hirao Cross-Coupling | Ethyl 3-bromobenzoate, Diethyl phosphonate | Palladium catalyst, Base | Aryl phosphonate ester |

| Iridium-Catalyzed C-H Borylation | This compound, Bis(pinacolato)diboron (B136004) | Iridium catalyst, Ligand | Arylboronic ester |

| Suzuki–Miyaura Coupling | Borylated aryl phosphonate, Aryl halide | Palladium catalyst, Base | Biarylmonophosphonate |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-diethoxyphosphorylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-4-16-13(14)11-8-7-9-12(10-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMUANMMZKZKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517818 | |

| Record name | Ethyl 3-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26342-16-5 | |

| Record name | Ethyl 3-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Diethoxyphosphoryl Benzoate and Its Congeners

Direct Phosphonylation Approaches

Direct phosphonylation methods aim to introduce a phosphonate (B1237965) group onto an aromatic ring in a single, efficient step, often utilizing transition metal catalysis to activate otherwise inert bonds.

Aromatic esters have emerged as readily available and stable aryl sources for cross-coupling reactions. These methods often proceed via a decarbonylative pathway, where the ester's carbonyl group is removed, allowing for the formation of a new C-P bond.

Nickel catalysis has been successfully employed for the decarbonylative C-P bond formation using aromatic esters as aryl electrophiles. acs.orgnih.gov This approach allows for the coupling of various aromatic esters, including those of heteroaromatic carboxylic acids, with phosphorus-containing nucleophiles like phosphine (B1218219) oxides and phosphates. acs.orgresearchgate.net Phenyl esters are particularly effective substrates for this transformation, whereas ethyl esters are noted to be significantly less reactive under similar conditions. nih.gov The reaction demonstrates nickel's high capacity to facilitate the decarbonylation step, often with no formation of the carbonylated ketone byproduct. nih.gov A key to achieving high efficiency in these reactions is the selection of an appropriate ligand. acs.org For instance, a thiophene-based diphosphine ligand (dcypt) has been identified as crucial for the successful coupling of aromatic esters with phosphine oxides and phosphates. acs.org

Table 1: Examples of Nickel-Catalyzed Decarbonylative Phosphorylation

| Aromatic Ester Substrate | Phosphorus Reagent | Catalyst / Ligand | Yield | Reference |

|---|---|---|---|---|

| Phenyl Nicotinate | p-Anisylboronic acid | Ni(OAc)₂ / P(n-Bu)₃ | 52% | nih.gov |

| Phenyl Benzoate (B1203000) | Diphenylphosphine (B32561) oxide | Ni(cod)₂ / dcypt | 95% | acs.org |

| Phenyl 2-Naphthoate | Diethyl phosphite (B83602) | Ni(cod)₂ / dcypt | 80% | acs.org |

| Pyridine (B92270) Carboxylic Acid Phenyl Esters | Diphenylphosphine oxide | Ni catalyst | N/A | researchgate.net |

Palladium catalysts are also effective in promoting C-P bond formation and are well-documented for their role in coupling reactions involving aryl halides, triflates, and boronic acids with H-phosphonates. acs.org While direct decarbonylative phosphorylation of aromatic esters using palladium is less common than with nickel, the principles of palladium-catalyzed decarbonylative coupling are well-established. For example, palladium has been used in the decarbonylative coupling of fluoroalkyl glutarimides with (hetero)aryl boronate esters. nih.govnih.gov In these systems, the choice of ligand is critical to favor the decarbonylative pathway over the formation of a ketone product. nih.gov The development of a general palladium catalyst for the phosphorylation of aryl mesylates and tosylates, which are derivatives of phenols, provides an alternative route to arylphosphonates from ester-like precursors. acs.org This method shows excellent functional group tolerance, leaving amino, keto, and ester groups intact. acs.org

The choice of metal catalyst and ligand is paramount in determining the outcome of decarbonylative C-P bond formation reactions.

Palladium-Based Systems: Palladium catalysts are known for their broad functional group compatibility. acs.org In palladium-catalyzed decarbonylative couplings, specific and often bulky phosphine ligands, such as PAd₂Bu, have proven essential for selectively forming the desired product over ketone byproducts. nih.govnih.gov The mechanism typically involves oxidative addition, decarbonylation, transmetalation, and reductive elimination.

Table 2: Comparison of Catalytic Systems and Ligand Effects

| Feature | Nickel-Catalyzed System | Palladium-Catalyzed System | Reference |

|---|---|---|---|

| Typical Substrate | Aromatic Esters (Phenyl) | Aryl Mesylates/Tosylates, Glutarimides | acs.orgnih.govacs.org |

| Key Advantage | Lower cost, high decarbonylation efficiency | Excellent functional group tolerance | nih.govacs.org |

| Ligand Influence | Electronic effects are often dominant; electron-withdrawing ligands are beneficial. researchgate.netrsc.org | Steric properties are often critical; bulky ligands can control selectivity. nih.gov | nih.govresearchgate.netrsc.org |

| Noted Ligands | dcypt, P(n-Bu)₃, PPh₃ | PAd₂Bu, various phosphines for aryl mesylates | acs.orgnih.govnih.govrsc.org |

| Special Strategies | Ligand relay using phosphine/nitrogen ligands to facilitate sequential steps. nih.govnih.gov | One-pot phosphorylation-amination sequences are possible. acs.org | acs.orgnih.govnih.gov |

A distinct approach to forming aryl phosphonate-type structures is through copper-catalyzed oxygen-arylation. This method facilitates the reaction between dialkyl phosphonates and diaryliodonium salts to produce mixed alkyl aryl phosphonates. acs.orgnih.govacs.org Unlike the previously discussed methods that form a direct aryl C-P bond, this reaction forms a P-O-Ar linkage. The process is significant as it avoids the use of hazardous reagents like phosphorus chlorides and proceeds under mild conditions with high yields and selectivity. acs.orgacs.org

The proposed mechanism involves the oxidation of a Cu(I) catalyst by the diaryliodonium salt to create a highly electrophilic aryl-Cu(III) intermediate. acs.orgacs.org The Lewis-basic phosphoryl oxygen of the dialkyl phosphonate then attacks this intermediate, leading to a phosphonium-like species. Subsequent substitution of one of the alkyl groups results in the final mixed alkyl aryl phosphonate product and regenerates the Cu(I) catalyst. acs.orgacs.org

Table 3: Copper-Catalyzed Oxygen-Arylation of Dialkyl Phosphonates with Diaryliodonium Salts

| Dialkyl Phosphonate | Arylating Agent | Catalyst / Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl phosphonate | Diphenyliodonium triflate | CuCl / dtbpy | CH₂Cl₂ | 95% | organic-chemistry.org |

| Dibenzyl phosphonate | Diphenyliodonium triflate | CuCl / dtbpy | CH₂Cl₂ | 93% | organic-chemistry.org |

| Diisopropyl phosphonate | Diphenyliodonium triflate | CuCl / dtbpy | CH₂Cl₂ | 94% | organic-chemistry.org |

| Didodecyl phosphonate | Diphenyliodonium triflate | CuCl / dtbpy | CH₂Cl₂ | 85% | acs.org |

(dtbpy = 2,6-di-tert-butylpyridine)

The direct phosphorylation of aromatic C-H bonds represents a highly atom-economical and powerful strategy for synthesizing arylphosphonates. researchgate.net This approach avoids the need for pre-functionalized starting materials like aryl halides or esters. Various transition metals, including palladium, ruthenium, nickel, and copper, have been shown to catalyze this transformation. researchgate.netresearchgate.net A significant challenge in direct C-H phosphorylation is the potential for the phosphorus reagent to coordinate strongly to the metal center, leading to catalyst deactivation. rsc.org

Recent advancements have focused on overcoming these challenges. For instance, electrochemistry has been employed as a modern protocol that allows reactions to proceed at room temperature without external oxidants. eurekaselect.comingentaconnect.com Ruthenium-electrocatalyzed systems have been developed for the site-selective ortho-C–H phosphorylation of arenes, with the ability to switch selectivity to the para-position under modified conditions. rsc.org These reactions often utilize directing groups on the aromatic substrate to control regioselectivity. The use of [Ru(OAc)₂(p-cymene)] as a catalyst in the presence of HFIP as a solvent has been shown to be effective for achieving complete ortho-selectivity in certain substrates. rsc.org

Table 4: Examples of Metal-Catalyzed Direct C-H Phosphorylation | Arene Substrate | Phosphorus Reagent | Catalyst | Key Condition | Selectivity | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Phenylpyridine | Triethyl phosphite | [Ru(OAc)₂(p-cymene)] | Electrocatalysis, HFIP | ortho | rsc.org | | Acridine | Triorganyl phosphites | None | Electrosynthesis (catalyst-free) | C9-selective | researchgate.net | | Benzene (B151609) Derivatives | Acetonitrile/Benzonitrile | Copper salt | Electrochemical amidation | N/A | researchgate.net | | Aryl Halides | H-phosphonates | Palladium catalyst | Thermal | N/A | acs.org |

Electrochemical Approaches to Hydro/Deuterophosphonylation of Unsaturated Systems

Electrochemical methods offer a green and efficient alternative for the synthesis of phosphonates. These techniques utilize electricity to drive chemical transformations, often avoiding the need for harsh reagents. researchgate.net

One notable electrochemical approach involves the phosphorylation of α,β-unsaturated carboxylic acids through a decarboxylative cross-coupling reaction. rsc.org This method allows for the formation of (E)-alkenylphosphine oxides with high regioselectivity under ambient, metal-free conditions. Mechanistic studies suggest the generation of a phosphinyl radical via a hydrogen atom transfer (HAT) process. rsc.org Another example is the electrochemical synthesis of alkynylphosphine oxides mediated by Cp2Fe. rsc.org

Furthermore, the electrochemical reduction of white phosphorus in aqueous media has been shown to produce phosphine derivatives, which can then react with unsaturated hydrocarbons. researchgate.net While challenges in selectivity and yield exist, this approach represents a potential pathway for creating C-P bonds under mild conditions. researchgate.net The direct electrochemical C-H phosphorylation of arenes has also been demonstrated, providing a route to aryl phosphorus compounds without the need for catalysts or external oxidants. researchgate.net

Radical Phosphorylation Methodologies

Radical phosphorylation has emerged as a powerful strategy for constructing C-P bonds, with significant advancements made through the use of visible-light photoredox catalysis. oaepublish.com These methods allow for the generation of radical intermediates under mild conditions, expanding the scope of phosphorylation reactions. researchgate.net

A common approach involves the generation of an aryl radical from an aryl halide, which is then trapped by a phosphorus(III) reagent like trialkyl phosphite. rsc.orgsci-hub.se Various photocatalysts, including organic dyes like eosin (B541160) Y and metal complexes, can facilitate this process under visible light irradiation. oaepublish.comrsc.org For instance, a visible light-induced, photocatalyst-free method has been developed for the synthesis of aryl phosphonates from arylazo sulfones and trialkyl phosphites. researchgate.net This reaction proceeds at room temperature and shows broad substrate scope. researchgate.net

Another strategy involves the direct C-H phosphonylation of electron-rich arenes and heteroarenes. researchgate.netnih.gov This is typically achieved using a photoredox catalyst, an oxidant, and a trialkyl phosphite as the phosphorus source. nih.gov The reaction proceeds via the formation of a (hetero)arene radical-cation, which is then trapped by the phosphite. researchgate.net Bismuth(III) chloride has also been utilized as a low-cost, non-toxic photocatalyst for radical phosphonylation, proceeding via a ligand to metal charge transfer (LMCT) mechanism. rsc.orgnih.gov This method is applicable to a wide range of substrates, leading to the formation of sp2-C–P bonds among others. rsc.orgnih.gov

The following table summarizes selected radical phosphorylation reactions:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Photocatalyst-free Arbuzov-like | Arylazo sulfones, Trialkyl phosphites | Visible light (blue LED) | Aryl phosphonates | researchgate.net |

| Direct C-H Phosphonylation | Electron-rich arenes, Trialkyl phosphites | [Ru(bpz)3][PF6]2, (NH4)2S2O8, Visible light | Aryl phosphonates | nih.gov |

| LMCT Catalysis | Alkenes, H-phosphine oxides | BiCl3, Visible light | Alkyl phosphonates | nih.gov |

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to aryl phosphonates often involve the modification of pre-existing molecules, either through variations of classical reactions or by introducing the phosphonate group onto an already functionalized aromatic ring.

Modified Michaelis-Arbuzov Reactions for Aryl Phosphonates

The classical Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite with an alkyl halide, is a cornerstone of organophosphorus chemistry. organic-chemistry.orgnih.govnih.gov However, its application to the synthesis of aryl phosphonates from aryl halides is often limited by the need for harsh conditions. acs.org Consequently, several modified versions have been developed to overcome these limitations. mdpi.comresearchgate.net

Transition Metal-Catalyzed Variants (e.g., Tavs Reaction)

Transition metal catalysis has significantly expanded the scope of the Michaelis-Arbuzov reaction for aryl phosphonate synthesis. researchgate.net Palladium and nickel are commonly used catalysts for the cross-coupling of aryl halides or sulfonates with phosphites. researchgate.net For instance, a palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides provides a mild and general route to aryl phosphonates. organic-chemistry.org Copper-catalyzed systems have also been developed as a less expensive alternative to palladium and nickel. researchgate.net

The Tavs reaction is a specific example of a metal-catalyzed process for preparing aryl phosphonates. While the initial search did not yield specific details on the Tavs reaction itself, the broader category of transition metal-catalyzed Michaelis-Arbuzov reactions encompasses similar transformations. These reactions generally exhibit good functional group tolerance. organic-chemistry.org

Water-Mediated Phosphonium (B103445) Intermediate Rearrangements

A recent and significant development in the Michaelis-Arbuzov reaction is the discovery that water can greatly facilitate the palladium-catalyzed coupling of triaryl phosphites and aryl iodides. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions (e.g., 60°C) and is believed to involve a water-participating phosphonium intermediate rearrangement. acs.orgorganic-chemistry.org This water-promoted method shows excellent functional group tolerance and can be extended to the synthesis of aryl phosphonites and phosphinites. organic-chemistry.orgorganic-chemistry.org The practicality of this method has been demonstrated through gram-scale reactions with low catalyst loading. acs.org The presence of water is thought to facilitate the rate-determining step, which is the formation and subsequent rearrangement of a phosphonium salt intermediate. organic-chemistry.org

The following table outlines key features of modified Michaelis-Arbuzov reactions:

| Reaction Name | Catalyst | Key Feature | Substrate Scope | Ref |

|---|---|---|---|---|

| Pd-catalyzed Michaelis-Arbuzov | Pd2(dba)3 | Water-promoted | Aryl iodides, Triaryl phosphites | organic-chemistry.org |

| Ni-catalyzed Cross-Coupling | NiCl2(dme) | Mild conditions | Aryl fluorosulfonates, Phosphites | researchgate.net |

Functionalization of Pre-existing Aromatic Rings with Phosphonate Moieties

An alternative to building the aromatic ring with a phosphonate group already in place is to introduce the phosphonate moiety onto a pre-existing aromatic scaffold. This is often achieved through C-H activation and functionalization.

Direct C-H phosphonylation of arenes represents a highly atom-economical approach. nih.gov Methods have been developed using various catalytic systems. For example, manganese(III) acetate (B1210297) can promote the direct phosphonylation of arenes with dialkylphosphite, showing good regioselectivity. lookchem.com This reaction is applicable to arenes with both electron-donating and electron-withdrawing groups. lookchem.com

Visible-light photoredox catalysis has also been successfully applied to the direct C-H phosphonylation of electron-rich arenes and heteroarenes. researchgate.netnih.gov These reactions are typically mild and exhibit broad functional group tolerance. nih.gov Another powerful strategy is the use of a directing group to achieve ortho-selective C-H borylation of an aryl phosphonate. nih.gov The resulting ortho-borylated aryl phosphonate is a versatile intermediate that can be readily converted into a variety of other functional groups. nih.gov This method allows for the synthesis of highly substituted aryl phosphonates, which can be challenging to prepare using other methods. nih.gov

Furthermore, arynes have been utilized as reactive intermediates for the 1,2-difunctionalization of aromatic rings with phosphorus nucleophiles. acs.org This metal-free approach allows for the synthesis of diverse ortho-substituted aryl phosphonates through three-component coupling reactions involving arynes, phosphites, and acrylates. acs.org

Strategies from Arynes

The high reactivity of arynes makes them attractive intermediates for the formation of C-P bonds under mild, transition-metal-free conditions. organic-chemistry.org Arynes, typically generated in situ from silylaryl triflates, can undergo three-component reactions with trialkyl phosphites and a variety of electrophiles to yield ortho-functionalized arylphosphonates. acs.org

A direct approach to ortho-halogenated arylphosphonates involves a three-component reaction of an aryne, a trialkyl phosphite, and a halogen source (e.g., CCl₄, CHBr₃, CHI₃). acs.org The reaction is typically carried out in the presence of a fluoride (B91410) source like KF and a crown ether to facilitate the generation of the aryne from its silyl (B83357) triflate precursor. This methodology provides access to arylphosphonates with a halogen atom positioned ortho to the phosphonate group, which are versatile intermediates for further functionalization. acs.org

Table 3: Three-Component Synthesis of ortho-Halogenated Arylphosphonates from Benzyne acs.org

| Entry | Phosphite | Halogen Source | Product | Yield (%) |

| 1 | Triethyl phosphite | CCl₄ | Diethyl (2-chlorophenyl)phosphonate | 80 |

| 2 | Trimethyl phosphite | CCl₄ | Dimethyl (2-chlorophenyl)phosphonate | 75 |

| 3 | Triethyl phosphite | CHBr₃ | Diethyl (2-bromophenyl)phosphonate | 63 |

| 4 | Triethyl phosphite | CHI₃ | Diethyl (2-iodophenyl)phosphonate | 35 |

Reaction Conditions: Silylaryl triflate (2 equiv), trialkyl phosphite (1 equiv), halogen source, KF, 18-crown-6 (B118740), base (K₃PO₄ or DBU), MeCN, 65 °C.

A transition-metal-free, three-component coupling of arynes, phosphites, and aldehydes has been developed to synthesize 3-mono-substituted benzoxaphosphole 1-oxides. nih.gov This reaction proceeds under mild conditions and demonstrates the versatility of aryne chemistry in constructing complex phosphorus-containing heterocycles. While not directly yielding Ethyl 3-(diethoxyphosphoryl)benzoate, this method highlights a powerful strategy for C-P bond formation and functionalization in a single step. nih.govrsc.org

Passerini Reactions Involving α-Ketophosphonates and Benzoic Acid Derivatives

The Passerini reaction is a powerful multicomponent reaction that combines an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org This reaction is characterized by its high atom economy and the ability to generate molecular complexity in a single step.

For the synthesis of congeners of this compound, a key adaptation of the Passerini reaction would involve the use of an α-ketophosphonate as the carbonyl component. The reaction of an α-ketophosphonate, a benzoic acid derivative, and an isocyanide would lead to the formation of an α-acyloxy-α-phosphonyl amide. While direct literature on this specific transformation is sparse, the synthesis of α-acyloxy ketones via a Passerini-type reaction of arylglyoxals (α-ketoaldehydes) provides a strong precedent. frontiersin.org The synthesis of the required α-ketophosphonate starting materials can be achieved through the oxidation of the corresponding α-hydroxyphosphonates. nih.gov

Table 4: Passerini-Type Synthesis of α-Acyloxy Ketones from Phenylglyoxal frontiersin.org

| Entry | Isocyanide | Carboxylic Acid | Solvent | Yield (%) |

| 1 | tert-Butyl isocyanide | Acetic acid | Dichloromethane | 90 |

| 2 | Cyclohexyl isocyanide | Benzoic acid | Dichloromethane | 85 |

| 3 | Benzyl isocyanide | Propionic acid | Dichloromethane | 88 |

| 4 | tert-Butyl isocyanide | Benzoic acid | Acetonitrile | 94 |

Reaction Conditions: Phenylglyoxal (1 equiv), isocyanide (1 equiv), carboxylic acid (1 equiv), solvent, room temperature or heated.

Synthesis of Phosphonate Esters via Esterification or Transesterification

Standard esterification and transesterification methods are crucial for introducing the ethyl ester functionality onto the benzoic acid moiety of the phosphonate.

The direct esterification of a carboxylic acid, such as 3-(diethoxyphosphoryl)benzoic acid, with ethanol (B145695) can be achieved, typically under acidic catalysis. Common catalysts include strong mineral acids like sulfuric acid. iajpr.com The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. Alternatively, solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10 clay, have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Another approach involves the use of a tin(II) compound as a catalyst for the reaction of benzoic acid with alcohols, with the reaction water being removed by distillation. google.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This method can be used to convert a pre-existing ester of 3-(diethoxyphosphoryl)benzoic acid (e.g., a methyl ester) into the desired ethyl ester by reacting it with a large excess of ethanol. The reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide). masterorganicchemistry.com Microwave-assisted transesterification of phosphonates has also been shown to be an efficient method. mdpi.com For instance, dibenzyl phosphite can undergo alcoholysis with various alcohols under microwave irradiation to yield mixed phosphonate esters. mdpi.com

Chemical Reactivity and Transformative Potentials of Ethyl 3 Diethoxyphosphoryl Benzoate

Horner-Wadsworth-Emmons (HWE) Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds, typically with a high degree of stereoselectivity. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgyoutube.comtcichemicals.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgnih.govyoutube.com A key advantage of the HWE reaction over the related Wittig reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed, simplifying product purification. wikipedia.orgorganic-chemistry.org

Application of Aromatic Phosphonate (B1237965) Esters as HWE Reagents

Aromatic phosphonate esters are a versatile class of reagents in the Horner-Wadsworth-Emmons (HWE) olefination, enabling the synthesis of a wide array of stilbenes and other vinylarenes. nih.govuliege.be These reagents, which feature a phosphonate group attached to a benzylic carbon, offer a predictable pathway to predominantly (E)-alkenes when reacted with aldehydes. wikipedia.orgorganic-chemistry.org The phosphonate carbanions are generally more nucleophilic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones. wikipedia.orgnrochemistry.com

The specific reagent, Ethyl 3-(diethoxyphosphoryl)benzoate, falls into this category of aromatic phosphonate esters. While direct literature on this exact compound is limited, its structural features suggest its utility in HWE reactions for the synthesis of 3-substituted stilbene (B7821643) derivatives. The ester group on the aromatic ring provides a handle for further functionalization of the resulting alkene product. The general reactivity pattern of such aromatic phosphonates involves deprotonation at the benzylic position by a suitable base (e.g., NaH, KOtBu) to form a stabilized carbanion. nih.gov This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble phosphate byproduct. nrochemistry.com

The versatility of aromatic phosphonate esters is further highlighted by their use in the synthesis of complex molecules and natural products. nih.govconicet.gov.ar They are instrumental in creating key carbon-carbon bonds with stereocontrol, which is crucial in multi-step syntheses. conicet.gov.ar The electronic nature of the substituents on the aromatic ring of the phosphonate can influence the reactivity of the carbanion and the stereochemical outcome of the reaction.

Influence of Substrate Structure on Olefination Outcomes

The structure of both the phosphonate reagent and the carbonyl compound significantly impacts the outcome of the Horner-Wadsworth-Emmons (HWE) olefination. Factors such as steric hindrance and the electronic properties of substituents play a crucial role in determining reaction rates and stereoselectivity. acs.orgnumberanalytics.com

The reaction of phosphonate carbanions with aromatic aldehydes and ketones is a widely used method for the synthesis of stilbenes and related compounds. nih.govwiley-vch.de Generally, aromatic aldehydes are highly reactive towards phosphonate carbanions and typically yield almost exclusively (E)-alkenes under standard HWE conditions. wikipedia.org This high E-selectivity is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the (E)-alkene. organic-chemistry.org

For instance, the reaction of a benzylphosphonate with an aromatic aldehyde will generally proceed smoothly to give the corresponding stilbene. nih.gov The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups on the aldehyde can enhance its electrophilicity, potentially leading to faster reactions. Conversely, electron-donating groups may slow the reaction down.

Ketones, particularly aromatic ketones, are generally less reactive than aldehydes in HWE reactions due to increased steric hindrance and reduced electrophilicity of the carbonyl carbon. acs.orgnih.gov While the reaction can still proceed, it may require more forcing conditions, such as higher temperatures or stronger bases. nrochemistry.com The stereoselectivity in reactions with ketones can also be lower than with aldehydes. nih.gov However, the increased nucleophilicity of phosphonate carbanions compared to Wittig ylides often allows for successful olefination of even hindered ketones. nrochemistry.com

In some instances, the reaction between a phosphonate carbanion and a carbonyl compound can lead to the formation of an alkenylphosphonate as a major or even exclusive product. This outcome is particularly noted in reactions involving methyl 2-[(diethoxyphosphoryl)methyl]benzoate. rsc.org In a study, the reaction of this phosphonate with octanal (B89490) using LiHMDS as a base unexpectedly yielded a mixture of (E)- and (Z)-alkenylphosphonates, with no formation of the expected simple alkene product. rsc.org The major product was the (E)-alkenylphosphonate. rsc.org

This diversion from the typical HWE pathway suggests a different reaction mechanism may be at play under certain conditions. The formation of alkenylphosphonates implies that the fragmentation of the intermediate does not proceed through the usual elimination of the phosphate group. Instead, a rearrangement or alternative elimination pathway may be favored. The specific structural features of the starting phosphonate, such as the ortho-ester group in methyl 2-[(diethoxyphosphoryl)methyl]benzoate, are likely crucial in directing the reaction towards this unusual outcome. rsc.org

Stereochemical Control in HWE Reactions

A significant advantage of the Horner-Wadsworth-Emmons reaction is the ability to control the stereochemistry of the resulting alkene. researchgate.netnumberanalytics.com The E/Z selectivity is influenced by a variety of factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions, and the choice of base and solvent. researchgate.netconicet.gov.ar

The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov This preference is often explained by the reversibility of the initial addition step and the steric interactions in the transition state leading to the oxaphosphetane intermediate. youtube.com Several factors can be manipulated to enhance this inherent E-selectivity:

Phosphonate Structure: Bulky substituents on the phosphonate ester can increase the steric hindrance in the transition state leading to the (Z)-alkene, thereby favoring the (E)-isomer. numberanalytics.com

Substrate Structure: Increasing the steric bulk of the aldehyde or ketone generally leads to higher (E)-selectivity. wikipedia.org Aromatic aldehydes, in particular, consistently produce high yields of (E)-alkenes. wikipedia.org

Reaction Temperature: Higher reaction temperatures often promote equilibration of the intermediates, leading to a higher proportion of the more stable (E)-product. wikipedia.org

Cation: The choice of the metal cation from the base can influence selectivity. For example, lithium salts have been found to favor (E)-selectivity more than sodium or potassium salts under certain conditions. wikipedia.org

Conversely, specific modifications to the HWE protocol have been developed to achieve high (Z)-selectivity. The most notable of these is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases like KHMDS and a crown ether. wikipedia.orgyoutube.com The electron-withdrawing groups are thought to accelerate the elimination step, making it kinetically controlled and favoring the formation of the (Z)-alkene. wikipedia.orgnih.gov

The following table summarizes the general influence of various factors on the stereochemical outcome of the HWE reaction:

| Factor | Condition Favoring (E)-Selectivity | Condition Favoring (Z)-Selectivity (Still-Gennari) |

| Phosphonate Ester | Bulky alkyl groups (e.g., ethyl) | Electron-withdrawing groups (e.g., trifluoroethyl, aryl) nih.govresearchgate.netresearchgate.net |

| Base | NaH, Li-bases wikipedia.org | KHMDS wikipedia.orgyoutube.com |

| Solvent/Additives | Standard THF | THF with 18-crown-6 (B118740) wikipedia.orgyoutube.com |

| Temperature | Higher temperatures (e.g., 23 °C) wikipedia.org | Low temperatures (e.g., -78 °C) exlibrisgroup.com |

| Control | Thermodynamic | Kinetic nih.gov |

Effects of Metal Cations and Ligands on Selectivity

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for forming carbon-carbon double bonds, is profoundly influenced by the choice of metal cations and ligands. conicet.gov.arresearchgate.net These components affect the geometry of the transient phosphonate carbanion and the subsequent elimination pathway, thereby controlling the ratio of (E)- to (Z)-alkene products. wikipedia.org Generally, the HWE reaction favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

In the context of reactions involving phosphonates like this compound, the metal counterion of the base used for deprotonation is a key determinant of selectivity. For instance, lithium-based reagents tend to produce a higher proportion of the (Z)-alkene. This is attributed to the small size of the lithium cation, which allows for tight coordination with the oxygen atoms of both the phosphonate and the aldehyde reactant. This coordination favors a syn-betaine intermediate, which then undergoes syn-elimination to yield the (Z)-alkene.

Conversely, bases with larger sodium or potassium cations, such as sodium hydride (NaH) or potassium tert-butoxide, typically lead to a predominance of the thermodynamically more stable (E)-alkene. wikipedia.org The larger size of these cations results in looser coordination, favoring an anti-betaine intermediate that eliminates to form the (E)-product. Studies have shown that for some phosphonates, the selectivity for the (E)-isomer follows the trend Li > Na > K. wikipedia.org The addition of ligands, such as crown ethers, can further modulate this selectivity by sequestering the metal cations, which influences the reaction's stereochemical course. conicet.gov.ar

Table 1: General Influence of Metal Cations on HWE Selectivity

| Base (Metal Cation) | Predominant Isomer | Rationale |

| n-BuLi (Li+) | Z-alkene | Tight coordination favors syn-betaine intermediate. |

| NaH (Na+) | E-alkene | Looser coordination favors anti-betaine intermediate. organic-chemistry.orgacs.org |

| KHMDS (K+) | E-alkene | Very loose coordination strongly favors the thermodynamic anti-betaine intermediate. wikipedia.org |

Asymmetric HWE Approaches with Chiral Auxiliaries

Achieving enantioselectivity in the Horner-Wadsworth-Emmons reaction is possible through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the phosphonate reagent to create a chiral environment, which directs the reaction to favor the formation of one enantiomer over the other. nih.govnih.gov

One established strategy involves modifying the phosphonate itself with a chiral group. For instance, the diethoxyphosphoryl group can be exchanged for a chiral phosphonate moiety derived from an optically active alcohol or amine. This modification introduces facial selectivity in the reaction of the phosphonate carbanion with a prochiral aldehyde, leading to an enantiomerically enriched alkene product.

Another approach is the use of an external chiral ligand that coordinates to the metal cation of the base. nih.gov This chiral ligand-metal complex can then influence the stereochemical outcome of the olefination. While various chiral auxiliaries and ligands have been explored, their effectiveness can be highly dependent on the specific substrates and reaction conditions. nih.govnih.gov For example, a study on asymmetric aza- nih.govnih.gov-Wittig sigmatropic rearrangements found that an (-)-8-phenylmenthol (B56881) ester used as a chiral auxiliary could control the absolute stereochemistry, yielding enantiomerically pure products after purification. nih.gov

Table 2: Examples of Asymmetric Control in Wittig-type Reactions

| Approach | Chiral Source | Typical Outcome |

| Chiral Auxiliary | (-)-8-phenylmenthol ester | Diastereoselectivities of ~3:1, enantiomerically pure products after purification. nih.gov |

| External Chiral Ligand | Simple chiral ligand with lithium phosphanates | High enantiomeric excess in the resulting hydroxyphosphonates. nih.gov |

Nucleophilic Reactions and Substitutions

Reactivity of the Ester Moiety in this compound

The ethyl ester group in this compound is a key site for nucleophilic reactions, particularly hydrolysis. libretexts.org This reaction, which can be catalyzed by either acid or base, cleaves the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). libretexts.orgsserc.org.uksserc.org.uk

Under basic conditions, a process known as saponification, the ester is treated with a base like sodium hydroxide (B78521). libretexts.orgquora.com This reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester. The reaction initially forms sodium benzoate (B1203000) and ethanol; subsequent acidification of the mixture protonates the benzoate salt to give benzoic acid. sserc.org.ukyoutube.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The resulting 3-(diethoxyphosphoryl)benzoic acid is a versatile intermediate for further chemical transformations.

Reactions with Nucleophilic Reagents at Phosphonate-Adjacent Centers

The carbon atom of the benzene (B151609) ring directly attached to the phosphonate group is generally unreactive towards direct nucleophilic attack. However, the phosphonate group can act as a directing group in reactions involving strong bases. Specifically, it can facilitate ortho-lithiation, where a strong base like n-butyllithium removes a proton from the carbon atom adjacent (ortho) to the phosphonate group. This generates a highly reactive organolithium species, which can then react with various electrophiles to introduce new substituents at that position. This strategy allows for regioselective functionalization of the aromatic ring.

Derivatization and Further Functionalization

Transformations of the Diethoxyphosphoryl Group

The diethoxyphosphoryl group itself can be chemically modified to create new functionalities. A primary transformation is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This is typically achieved by treatment with a strong acid or, more commonly, with reagents like trimethylsilyl (B98337) bromide.

The resulting molecule, containing both a carboxylic acid and a phosphonic acid group, is a valuable bifunctional building block in materials science and coordination chemistry. Additionally, the P-C bond can be formed through various cross-coupling reactions, such as those catalyzed by palladium or copper, which couple aryl halides with H-phosphonates, although this is more relevant to the synthesis of the parent compound rather than its derivatization. organic-chemistry.org

C-H Borylation Directed by Aryl Phosphonate

The phosphonate group within this compound can act as a directing group in C-H activation reactions, notably in iridium-catalyzed borylation. This synthetic strategy provides a powerful method for the regioselective introduction of a boronate ester group onto the aromatic ring, creating a versatile synthetic handle for further functionalization through cross-coupling reactions. rsc.org

Research into the iridium-catalyzed C-H borylation of aryl phosphonates has revealed that the regiochemical outcome is highly dependent on the substitution pattern of the aryl ring and the specific catalyst system employed. cam.ac.uknih.gov While phosphonate groups can direct borylation to the ortho position, this often requires specific ligands and conditions to overcome steric hindrance and prevent bis-borylation. nih.govresearchgate.net

In the case of meta-substituted aryl phosphonates, such as this compound, the borylation process is primarily governed by steric factors. cam.ac.ukd-nb.info Iridium-catalyzed reactions with borylation reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) typically show high regioselectivity, favoring functionalization at the C-H bond that is least sterically hindered. nih.gov For this compound, this means the reaction selectively occurs at the C5 position, which is meta to the phosphonate group and para to the ethyl ester group. This transformation yields the corresponding arylboronic ester as the primary product. researchgate.netd-nb.info Studies on analogous 3-substituted aryl phosphonates confirm that they undergo highly regioselective C-H borylation to afford the corresponding meta-phosphonate substituted arylboronic esters as the sole or major product. researchgate.netd-nb.info

The general reaction conditions involve an iridium precursor, such as [Ir(COD)(OMe)]₂, and a ligand, often a substituted bipyridine like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen), in a suitable solvent. d-nb.info The resulting borylated product is a key intermediate for synthesizing complex biarylmonophosphonates via subsequent Suzuki-Miyaura cross-coupling reactions. d-nb.info

| Substrate Analogue | Catalyst System | Borylation Reagent | Product(s) | Selectivity | Reference |

| Diethyl (3-methylphenyl)phosphonate | [Ir(COD)(OMe)]₂ / tmphen | B₂pin₂ | Diethyl (5-boryl-3-methylphenyl)phosphonate | High regioselectivity | d-nb.info |

| Diethyl (3-(trifluoromethyl)phenyl)phosphonate | [Ir(COD)(OMe)]₂ / tmphen | B₂pin₂ | Diethyl (5-boryl-3-(trifluoromethyl)phenyl)phosphonate | High regioselectivity | cam.ac.uk |

| Diethyl phenylphosphonate (B1237145) | [Ir(COD)(OMe)]₂ / tmphen | B₂pin₂ | Mixture of 3-, 4-, and 3,5-disubstituted products | Non-selective | d-nb.info |

| Diethyl phenylphosphonate | (COD)Ir(acac) / P[3,5-(CF₃)₂-C₆H₃]₃ | B₂pin₂ | ortho-borylated product | ortho-selective | nih.gov |

Oxidation and Reduction of Phosphonate Esters

The phosphonate ester moiety in this compound presents opportunities for various chemical transformations, including reduction and hydrolysis, which alter the oxidation state of the phosphorus center or modify the ester groups.

Reduction: The reduction of the pentavalent phosphorus in a phosphonate ester to a trivalent phosphine (B1218219) is a synthetically valuable transformation. Arylphosphonates are recognized as precursors to phosphines, which are ubiquitous ligands in organometallic chemistry and catalysis. d-nb.info This reduction typically requires strong reducing agents capable of removing the phosphoryl oxygen and the ester groups. Common reagents for this transformation include silanes, such as phenylsilane (B129415) (PhSiH₃) or trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base or an activator. The specific conditions can be tailored to achieve the desired phosphine product. While direct experimental data for the reduction of this compound is not detailed in the surveyed literature, the general methodology for arylphosphonate reduction is well-established.

Oxidation and Hydrolysis: The term "oxidation" in the context of a phosphonate ester, where phosphorus is already in its highest +5 oxidation state, typically refers to reactions involving the surrounding atoms rather than the phosphorus center itself. However, the phosphonate group is stable to many common oxidizing agents.

A more common reaction is the hydrolysis of the phosphonate ester groups. This can be achieved under either acidic or basic conditions to yield the corresponding phosphonic acid. For example, treatment with a strong acid like concentrated hydrochloric acid or a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis can effectively cleave the ethyl esters. Alkaline hydrolysis with a strong base like sodium hydroxide will first produce the sodium salt of the phosphonic acid, which can then be neutralized to give the free acid. sserc.org.uksserc.org.uk

Similarly, the ethyl benzoate portion of the molecule can also undergo hydrolysis. Alkaline hydrolysis, for instance using sodium hydroxide followed by acidification, breaks the ester linkage to produce 3-(diethoxyphosphoryl)benzoic acid and ethanol. youtube.com The relative rates of hydrolysis of the phosphonate and carboxylate esters would depend on the specific reaction conditions.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Pathways of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity. wikipedia.orgresearchgate.net When employing ethyl 3-(diethoxyphosphoryl)benzoate, the reaction proceeds through a series of well-defined steps to yield predominantly E-alkenes. wikipedia.org

The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate (B1237965) at the carbon alpha to the phosphorus atom by a suitable base. wikipedia.orgyoutube.com In the case of this compound, the methylene (B1212753) group adjacent to the phosphonate is the target for deprotonation. The presence of the electron-withdrawing phosphonate group and the benzene (B151609) ring enhances the acidity of these protons, facilitating the formation of a stabilized phosphonate carbanion. youtube.com This carbanion is a potent nucleophile, poised to react with an aldehyde or ketone. wikipedia.org The choice of base and reaction conditions can influence the rate and equilibrium of this deprotonation step. conicet.gov.ar

Following its formation, the phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. youtube.com This addition results in the formation of a transient tetrahedral intermediate. youtube.comutrgv.edu This intermediate is an alkoxide that subsequently undergoes an intramolecular cyclization. The negatively charged oxygen atom attacks the electrophilic phosphorus atom, leading to the formation of a cyclic, four-membered oxaphosphetane intermediate. youtube.comutrgv.edu This oxaphosphetane is generally unstable and rapidly decomposes in a stereospecific syn-elimination process. This decomposition yields the final alkene product and a water-soluble phosphate (B84403) byproduct, which is easily removed from the reaction mixture. wikipedia.org The formation of the oxaphosphetane is often the rate-determining step of the reaction. wikipedia.org

The stereochemical outcome of the HWE reaction is a key feature, and it is governed by a combination of electronic and steric factors. researchgate.net The reaction typically favors the formation of the thermodynamically more stable E-alkene. wikipedia.org

Electronic Effects: The presence of electron-withdrawing groups on the phosphonate, such as the ester group in this compound, plays a significant role. These groups stabilize the carbanion intermediate. youtube.com Furthermore, modifications to the alkoxy groups on the phosphorus atom can influence stereoselectivity. For instance, using phosphonates with electron-withdrawing fluoroalkoxy groups can accelerate the elimination of the oxaphosphetane intermediate, sometimes leading to an increased proportion of the Z-alkene, as seen in the Still-Gennari modification. wikipedia.orgyoutube.com Computational studies on related aromatic phosphonates suggest that electron-withdrawing substituents stabilize the intermediates and transition states, which can reduce the reversibility of the initial addition and favor the formation of the Z-product. researchgate.net

Steric Effects: The steric bulk of the reactants also exerts a strong influence on the stereoselectivity. In the reaction of phosphonates with aldehydes, the transition state leading to the E-alkene is generally lower in energy due to reduced steric hindrance between the substituents on the developing double bond. When aromatic aldehydes are used, the reaction almost exclusively yields (E)-alkenes. wikipedia.org The steric hindrance between the aryl group of the aldehyde and the substituents on the phosphonate in the transition state for the formation of the Z-isomer is more pronounced, thus favoring the E-isomer.

Mechanisms of C-P Bond Forming Reactions

The synthesis of arylphosphonates like this compound can be achieved through various methods, including those that proceed via radical or transition-metal-catalyzed pathways.

The formation of a C-P bond on an aromatic ring can be achieved through radical-mediated processes. One such approach involves the generation of an aryl radical from a suitable precursor, such as an aryl halide or a carboxylic acid derivative. This aryl radical can then be trapped by a phosphorus-containing reagent, like a phosphite (B83602), to form the desired phosphonate.

Recent advancements have highlighted photocatalytic methods for generating carbon-centered radicals that can react with phosphorus compounds. rsc.org For instance, radical decarboxylative C-N bond formation has been achieved from carboxylic acids and their derivatives, suggesting the feasibility of analogous C-P bond formations. nih.gov In the context of synthesizing a compound like this compound, a hypothetical radical pathway could involve the generation of a 3-(ethoxycarbonyl)phenyl radical, which would then react with a phosphite source.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov In a ligand-directed approach, a directing group on the substrate coordinates to the metal center, positioning it for the selective activation of a specific C-H bond.

For a substrate like ethyl benzoate (B1203000), the ester group could potentially act as a directing group, guiding a palladium catalyst to the ortho C-H bond. However, for the synthesis of this compound, a meta-directing strategy would be required. While direct C-H phosphorylation at the meta position is challenging, innovative strategies are continuously being developed. A plausible mechanism for a palladium-catalyzed C-H phosphorylation would involve the initial C-H activation by the palladium catalyst to form a palladacycle intermediate. nih.gov This intermediate would then react with a phosphorus-containing electrophile, such as a chlorophosphate, followed by reductive elimination to furnish the arylphosphonate and regenerate the active palladium catalyst. snnu.edu.cnresearchgate.net The efficiency and regioselectivity of such a reaction would be highly dependent on the choice of ligand, oxidant, and reaction conditions. nih.gov For instance, palladium-catalyzed decarbonylative phosphorylation of benzoic acids provides a route to arylphosphonates, showcasing the utility of palladium in C-P bond formation starting from readily available carboxylic acids. researchgate.net

Other Notable Mechanistic Aspects

Beyond transition metal-mediated couplings, the reactivity of organophosphorus compounds can be governed by other distinct mechanistic pathways.

Certain phosphonate-containing molecules are known to undergo concerted rearrangement reactions, where bond breaking and bond formation occur simultaneously in a single transition state. A notable example in organophosphorus chemistry is the phosphonate-phosphate rearrangement. This isomerization typically involves an α-hydroxyphosphonate bearing an electron-withdrawing group at the α-carbon. researchgate.net The mechanism is understood to proceed through a concerted migration of the phosphonyl group from carbon to a neighboring oxygen atom. researchgate.net

However, this specific rearrangement requires an α-hydroxy substituent, a functional group that is not present in the parent structure of this compound. Therefore, this particular concerted pathway is not directly applicable to the title compound itself.

While specific studies on dimerization pathways involving this compound and aromatic aldehydes are not found in the surveyed literature, the general reactivity of phosphonates provides a basis for postulating potential reaction routes. The Horner-Wadsworth-Emmons (HWE) reaction is a well-known process that involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgyoutube.com

The initial steps of the HWE reaction provide a potential, though undocumented for this specific substrate, pathway for a reaction with an aromatic aldehyde:

Deprotonation: A strong base could potentially deprotonate a carbon atom made acidic by the adjacent phosphonate group. In a molecule like ethyl 3-(diethoxyphosphorylmethyl )benzoate, the benzylic proton would be the primary site of attack.

Nucleophilic Addition: The resulting phosphonate carbanion would act as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. nrochemistry.com

Intermediate Formation: This addition would lead to a tetrahedral intermediate, which could then potentially engage in further reactions, possibly leading to dimerized or other complex structures instead of the typical alkene product, depending on the reaction conditions and the stability of the intermediates.

This hypothetical pathway is based on the established reactivity of phosphonates but would represent an "unexpected" route for a molecule like this compound itself, which lacks a readily abstractable proton alpha to the phosphorus atom. nrochemistry.comorganic-chemistry.org

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For "Ethyl 3-(diethoxyphosphoryl)benzoate," ¹H, ¹³C, and ³¹P NMR studies offer a detailed map of its atomic connectivity and electronic architecture.

Detailed ¹H, ¹³C, and ³¹P NMR Analysis of Phosphonate (B1237965) Esters

The analysis of the ¹H, ¹³C, and ³¹P NMR spectra provides a definitive identification of "this compound".

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for each proton environment. The aromatic protons appear in the downfield region, typically between δ 7.4 and 8.2 ppm. The protons of the ethoxy groups attached to the phosphorus atom and the ethyl ester group give rise to distinct multiplets. Specifically, the methylene (B1212753) protons (-CH₂-) of the diethoxyphosphoryl group are expected to appear as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons (-CH₃) of these ethoxy groups will appear as a triplet. Similarly, the ethyl ester group will show a quartet for the methylene protons and a triplet for the terminal methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the range of δ 165-170 ppm. rsc.org The aromatic carbons show signals between δ 128 and 135 ppm, with their exact shifts influenced by the substituents. The carbons directly bonded to the phosphorus atom exhibit coupling (¹JCP), which results in splitting of the signal. The methylene and methyl carbons of the ethoxy groups are found in the upfield region of the spectrum. For instance, in similar aromatic phosphonate esters, the methylene carbons of the ethoxy groups appear around δ 62 ppm, while the methyl carbons are observed around δ 16 ppm. rsc.org

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR spectroscopy is particularly informative. huji.ac.il For "this compound," a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus environment. The chemical shift for diethyl arylphosphonates typically falls within the range of +15 to +25 ppm. rsc.org For example, the ³¹P NMR chemical shift for diethyl phenylphosphonate (B1237145) is reported to be around +19.6 ppm. rsc.org The specific chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring.

Interactive Data Table of Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |

| P | ~18-22 | ||

| C=O | ~166 | ||

| Aromatic CH | ~7.5 - 8.2 | ~128 - 134 | |

| Aromatic C-P | (d, ¹JCP) | ||

| Aromatic C-COOEt | |||

| O-CH₂ (Phosphonate) | ~4.1 (m) | ~62 (d, ²JCP) | |

| CH₃ (Phosphonate) | ~1.3 (t) | ~16 (d, ³JCP) | |

| O-CH₂ (Ester) | ~4.4 (q) | ~61 | |

| CH₃ (Ester) | ~1.4 (t) | ~14 |

Note: The table presents predicted values based on typical ranges for similar functional groups. Actual experimental values may vary. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.

Correlation of ³¹P Chemical Shifts with Reactivity and Selectivity

The ³¹P NMR chemical shift is a sensitive probe of the electronic environment around the phosphorus nucleus. nih.gov Variations in the chemical shift can be correlated with the reactivity and selectivity of phosphonate esters. A downfield shift in the ³¹P NMR spectrum generally indicates a more electron-deficient phosphorus center, which can imply higher reactivity towards nucleophiles. acs.org

The electronic nature of the substituents on the aromatic ring directly influences the ³¹P chemical shift. Electron-withdrawing groups on the phenyl ring of an aryl phosphonate tend to shift the ³¹P resonance to a lower field (higher ppm value), making the phosphorus atom more electrophilic. Conversely, electron-donating groups shift the resonance to a higher field (lower ppm value). This correlation is valuable in predicting the reactivity of a series of related phosphonate esters in reactions such as the Horner-Wadsworth-Emmons reaction, where the electrophilicity of the phosphorus center is key. rsc.org

Furthermore, the steric environment around the phosphorus atom can also affect the ³¹P chemical shift and, consequently, the selectivity of its reactions. researchgate.net

Conformational Analysis via NMR

NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. acs.orgfigshare.comcapes.gov.brmdpi.com For "this compound," the molecule possesses several rotatable bonds, including the C-P bond and the C-O bonds of the ester and phosphonate groups, leading to various possible conformations.

The analysis of coupling constants, particularly three-bond couplings (³J), can provide information about dihedral angles through the Karplus relationship. By studying the ³JHP and ³JCP coupling constants, it is possible to deduce the preferred orientation of the substituents around the P-C(aryl) bond.

Nuclear Overhauser Effect (NOE) experiments can also be employed to determine through-space proximities between protons. For instance, NOE correlations between the protons of the ethoxy groups and the aromatic protons can help to establish the preferred orientation of the diethoxyphosphoryl group relative to the benzene (B151609) ring. Temperature-dependent NMR studies can provide thermodynamic parameters for the conformational equilibria, revealing the relative stabilities of different conformers. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). rsc.orgacs.orgnih.govnih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule.

For "this compound," the molecular formula is C₁₃H₁₉O₅P. The monoisotopic mass of this compound can be calculated with high precision. Using HR-MS, the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) can be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses confirms the elemental composition of the compound. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. nih.govresearchgate.net

Interactive Data Table of Exact Mass Information for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉O₅P |

| Average Mass | 286.264 g/mol |

| Monoisotopic Mass | 286.097011 g/mol |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile compounds. mdpi.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. This process causes the desorption and ionization of the sample molecules, often resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

For "this compound," FAB-MS can be used to determine the molecular weight by observing the pseudomolecular ions. While it is a softer ionization technique, some fragmentation can occur, which can provide structural information. Common fragmentation pathways for organophosphorus esters include the cleavage of the ester bonds. The analysis of these fragment ions can help to confirm the structure of the compound. Although newer soft ionization techniques like Electrospray Ionization (ESI) are now more common, FAB-MS remains a relevant technique in the historical context of organophosphorus compound analysis and for specific applications where it may offer advantages.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, is a fundamental tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique vibrational spectrum is generated, which corresponds to the stretching, bending, and other vibrational modes of the molecule's covalent bonds.

An FT-IR analysis of this compound would be expected to reveal characteristic absorption bands corresponding to its primary functional moieties: the phosphoryl group (P=O), the diethoxyphosphoryl group (P-O-C), the ethyl benzoate (B1203000) group (C=O, C-O-C), and the substituted benzene ring.

Key expected vibrational frequencies include:

Phosphoryl Group (P=O): A strong absorption band is anticipated in the region of 1290–1250 cm⁻¹. This intense peak is one of the most characteristic features of phosphonate compounds.

Phosphate (B84403) Ester Linkage (P-O-C): The P-O-C single bond typically exhibits strong, broad stretching vibrations in the 1050–1000 cm⁻¹ range.

Ester Carbonyl Group (C=O): The ester carbonyl group of the ethyl benzoate moiety will produce a very strong and sharp absorption peak, typically found between 1725–1705 cm⁻¹.

Ester C-O Stretch: The C-O single bond stretching of the ester group is expected to appear as a strong band in the 1300–1100 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The benzene ring will show multiple bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually result in several peaks in the 1600–1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H bonds of the ethyl groups (ethoxy and benzoate) will exhibit stretching vibrations in the 2980–2850 cm⁻¹ range.

The following table summarizes the predicted FT-IR spectral data for this compound based on these characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H (Ethyl groups) | Stretch | 2980 - 2850 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1725 - 1705 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Phosphoryl (P=O) | Stretch | 1290 - 1250 | Strong |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

| Phosphate Ester (P-O-C) | Stretch | 1050 - 1000 | Strong, Broad |

X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would elucidate its solid-state molecular structure, revealing the spatial relationship between the substituted benzene ring and the diethoxyphosphoryl group. While crystallographic data for the target compound itself are not available, analysis of a structurally similar compound, Ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, provides insight into the expected structural features.

In this analogue, the terminal P—O bond length is 1.464(2) Å, which is characteristic of a phosphorus-oxygen double bond (P=O). The P-O bond lengths within the ethoxy groups attached to the phosphorus atom are approximately 1.580(2) Å and 1.581(3) Å, typical for P-O single bonds in a phosphate ester environment. It is reasonable to expect similar bond lengths for this compound. The analysis would also define the torsion angles that describe the orientation of the diethoxyphosphoryl and ethyl carboxylate groups relative to the plane of the benzene ring.

The table below presents the crystallographic data for the analogue, Ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, which serves as a proxy for understanding the potential solid-state structure.

| Parameter | Value for Analogue: Ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate |

| Chemical Formula | C₁₇H₂₇O₈P |

| Formula Weight | 390.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6314 (14) |

| b (Å) | 23.749 (4) |

| c (Å) | 8.8155 (14) |

| β (°) | 104.117 (4) |

| Volume (ų) | 1955.5 (5) |

| Z | 4 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties, reaction mechanisms, and energetics. Quantum chemical calculations can offer a deep understanding of a molecule's electronic structure and predict its behavior in chemical reactions.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the energetics of reactions involving organophosphorus compounds. For this compound, DFT calculations could be employed to investigate its synthesis, typically via the Michaelis-Arbuzov reaction. Such calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and kinetics. Studies on similar organophosphorus ester reactions have successfully used DFT methods to elucidate reaction pathways and energy profiles. nih.gov

For example, a computational study of the hydrolysis of the nerve agent simulant Methyl Paraoxon utilized DFT calculations to investigate the mechanism and found that catalysts can lower the activation energy by forming hydrogen bonds, thus accelerating the reaction. acs.org A similar approach could be applied to understand the stability and reactivity of this compound.

Computational methods are also invaluable for predicting stereoselectivity and analyzing electronic effects. While stereoselectivity is not a primary feature of this compound itself (as it lacks a chiral center), these methods are crucial for reactions where it might be used as a reactant.

More relevantly, DFT can be used to analyze the electronic effects of the diethoxyphosphoryl and ethyl carboxylate groups on the benzene ring. Calculations can determine the molecular orbital distributions (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and generate an electrostatic potential map. This would reveal how the electron-withdrawing nature of the phosphonate and ester groups influences the electron density of the aromatic ring, predicting its reactivity in electrophilic or nucleophilic aromatic substitution reactions. Such computational insights are critical for designing new synthetic routes and understanding the molecule's chemical behavior.

Molecular Dynamics Simulations for Adsorption Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the atomic-level interactions that govern the adsorption of molecules onto surfaces. nih.gov This approach models the physical movements of atoms and molecules, allowing for a detailed examination of the thermodynamic and kinetic factors that define the adsorption process of a specific compound, such as this compound. By simulating the compound's interaction with a defined adsorbent surface in a solvated environment, it is possible to elucidate the primary binding mechanisms, calculate interaction energies, and characterize the structural and dynamic properties of the adsorbed state. researchgate.netprinceton.edu

Theoretical Methodology and System Setup

To investigate the adsorption behavior of this compound, a representative model system is constructed. This system typically consists of the adsorbate molecule, an adsorbent surface, and an explicit solvent environment, all contained within a periodic simulation box to mimic bulk conditions.

Adsorbate and Adsorbent: The simulation focuses on a single or multiple this compound molecules. A hydroxylated amorphous silica (B1680970) (SiO₂) surface is selected as a representative adsorbent, reflecting a common environmental and industrial material. The silica surface contains silanol (B1196071) groups (Si-OH), which can act as hydrogen bond donors and acceptors, providing active sites for interaction with the organophosphorus compound. acs.org

Solvent: The system is explicitly solvated with water molecules to simulate adsorption from an aqueous phase, which is crucial for understanding environmental fate or behavior in biological contexts. acs.org

Force Field and Simulation Protocol: The interactions between all atoms in the system are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system. github.iogithub.io A force field such as CHARMM or AMBER, combined with compatible water models like TIP3P or TIP4P-D, is employed. frontiersin.org Parameters for the organophosphorus moiety are carefully validated to ensure an accurate description of its interactions.